REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][NH:10][C:9]=2[O:14][CH:15]([CH3:27])[C:16]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=2[CH3:26])=O)[N:3]=1>ClCCCl.CCOCC.CCCC(C)C.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][N:10]3[C:16]([C:18]4[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=4[CH3:26])=[C:15]([CH3:27])[O:14][C:9]=23)[N:3]=1 |f:2.3|
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Name
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2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
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Quantity
|
0.905 g
|
Type
|
reactant
|
Smiles
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CC1=NN(C(=N1)C)C1=C(NN=C1C)OC(C(=O)C1=C(C=C(C=C1)OC)C)C
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
0.675 mL
|
Type
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catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Name
|
Et2O iso-hexane
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOCC.CCCC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture is quenched carefully with sat. NH4Cl (50 ml)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×50 ml)
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Type
|
WASH
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Details
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The combined organic extracts are washed with NaHCO3 (50 ml), brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a dark brown oil
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Type
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CUSTOM
|
Details
|
the brown solution is sonicated
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Type
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CUSTOM
|
Details
|
no precipitation
|
Type
|
WAIT
|
Details
|
after 2 hours large crystals form
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
WASH
|
Details
|
washed with iso-hexane
|
Type
|
CUSTOM
|
Details
|
to give a cream
|
Type
|
CUSTOM
|
Details
|
Purification of this solid
|
Type
|
CUSTOM
|
Details
|
by recrystallisation from hot Et2O (˜40 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=N1)C)C=1C(=NN2C1OC(=C2C2=C(C=C(C=C2)OC)C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |